4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15320616 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage . The compound can also inhibit the phosphorylation of AKT and ERK .
Mode of Action
The compound acts as an inhibitor against PARP-1 . It inhibits the phosphorylation of AKT and ERK, and induces the dephosphorylation of Foxo3a . This interaction with its targets results in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair damage pathway by inhibiting PARP-1 . It also impacts the AKT and ERK pathways by inhibiting their phosphorylation . The dephosphorylation of Foxo3a and the promotion of the expression of TRAIL and the enhancement of activating transcription factor 4 (ATF4) are also downstream effects .
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is genomic dysfunction and cell death due to the inhibition of PARP-1 . It also results in the inhibition of the phosphorylation of AKT and ERK, the dephosphorylation of Foxo3a, and the promotion of the expression of TRAIL and the enhancement of ATF4 .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-9-3-8-20-10-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(24-2)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLLIDQWLGIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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